molecular formula C12H16N2O3 B556260 N2-Benzoyl-L-ornithine CAS No. 17966-71-1

N2-Benzoyl-L-ornithine

Cat. No. B556260
CAS RN: 17966-71-1
M. Wt: 236,27 g/mole
InChI Key: PKONOCQSEOHHJW-JTQLQIEISA-N
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Description

Synthesis Analysis

The synthesis of benzamides, which includes compounds like N2-Benzoyl-L-ornithine, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of N2-Benzoyl-L-ornithine can be analyzed using tools like a structural formula editor and a 3D model viewer . The molecular structure of a similar compound, L-Ornithine, has been analyzed and it has a molecular formula of C5H12N2O2 .


Physical And Chemical Properties Analysis

N2-Benzoyl-L-ornithine has a molecular weight of 236.27 g/mole. A related compound, L-Ornithine, has a density of 1.2±0.1 g/cm3, a boiling point of 308.7±32.0 °C at 760 mmHg, and a flash point of 140.5±25.1 °C .

Scientific Research Applications

1. Inhibition of Iron Sequestration in Bacteria

  • Application Summary: L-ornithine-N5-monooxygenase (PvdA), an enzyme involved in the biosynthesis of pyoverdine that catalyzes the FAD-dependent hydroxylation of the side chain amine of ornithine, is being targeted for the treatment of Pseudomonas aeruginosa infections .
  • Methods of Application: The study used data about molecules from drug banks for screening. A total of 15 drugs that are similar in structure to L-ornithine, the substrate of PvdA, and 30 drugs that are sub-structures of L-ornithine were virtually docked against PvdA .
  • Results: N-2-succinyl ornithine and cilazapril were found to be the top binders with a binding energy of −12.8 and −9.1 kcal mol −1, respectively .

2. L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum

  • Application Summary: L-ornithine, a valuable non-protein amino acid, has a wide range of applications in the pharmaceutical and food industries. Microbial fermentation is a promising, sustainable, and environment-friendly method to produce L-ornithine .
  • Methods of Application: Various strategies have been employed to improve the L-ornithine production titers in the model strain, Corynebacterium glutamicum .
  • Results: The review focuses on the development of high L-ornithine-producing strains by metabolic engineering and reviews the recent advances in breeding strategies .

3. Phytoremediation of Particulate Matter and Volatile Organic Compounds

  • Application Summary: This study investigates the use of different elicitors, including ornithine, to improve the tolerance of Sansevieria trifasciata, a plant used in phytoremediation, to particulate matter (PM) and volatile organic compounds (VOC) pollution .
  • Methods of Application: The experiment applied exogenous elicitors, such as ornithine, to the leaf parts of the plant before exposure to PM and VOC stress .
  • Results: The study found that ornithine at a concentration of 10 mM is vital in improving plant tolerance and inducing antioxidant enzymes against PM and VOC .

4. Biosynthesis of L-Ornithine in Soybean Cell Cultures

  • Application Summary: This research investigated the effect of the inhibitor N2-bromoacetyl-l-ornithine (NBAO) on the biosynthesis of ornithine in soybean cells .
  • Methods of Application: The study used soybean cells (Glycine max L. var Mandarin), grown in suspension culture, and applied NBAO to investigate its effects .
  • Results: NBAO was found to reduce the specific activity of the enzyme N2-acetyl-l-ornithine: l-glutamate N-acetyltransferase (EC 2.3.1.35), which is involved in ornithine biosynthesis .

5. Metabolic Interactions of Glutamate, Ornithine, Arginine, Proline, and Polyamines

  • Application Summary: This research investigates the metabolic interactions of glutamate, ornithine, arginine, proline, and polyamines in plants .
  • Methods of Application: The study used transgenic approach to divert ornithine into polyamine biosynthesis .
  • Results: The overall conversion of glutamate to arginine and polyamines is enhanced by increased utilization of ornithine for polyamine biosynthesis . Proline and arginine biosynthesis are regulated independently of polyamines and GABA biosynthesis .

6. Use of N2-Bromoacetyl-l-ornithine in Studying l-Ornithine and l-Arginine Biosynthesis

  • Application Summary: This research investigated the effect of the inhibitor N2-bromoacetyl-l-ornithine (NBAO) on the biosynthesis of ornithine in soybean cells .
  • Methods of Application: The study used soybean cells (Glycine max L. var Mandarin), grown in suspension culture, and applied NBAO to investigate its effects .
  • Results: NBAO was found to reduce the specific activity of the enzyme N2-acetyl-l-ornithine: l-glutamate N-acetyltransferase (EC 2.3.1.35), which is involved in ornithine biosynthesis .

Future Directions

Future research directions could involve studying the metabolic changes of plasma and urine in conditions like depression and excess fatigue, as N2-Benzoyl-L-ornithine could play a role in these metabolic processes . Another potential direction could involve the study of arginine and ornithine metabolism at the enzymatic level .

properties

IUPAC Name

(2S)-5-amino-2-benzamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-8-4-7-10(12(16)17)14-11(15)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,15)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKONOCQSEOHHJW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426830
Record name N2-Benzoyl-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Benzoyl-L-ornithine

CAS RN

17966-71-1
Record name N2-Benzoyl-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Hitchcock, JN Smith - Biochemical Journal, 1964 - ncbi.nlm.nih.gov
… of N2-benzoyl-L-ornithine was added to the homogenized bodies in aqueous acetone. After concentration of the extract, and extraction with ether to remove benzoic acid, as above, the …
Number of citations: 22 www.ncbi.nlm.nih.gov
M Hitchcock - 1965 - spiral.imperial.ac.uk
In part 11 a brief survey has been made of the comparative aspects of the detoxication of aromatic carboxylic acids in vertebrates and invertebrates. Qualitative results have been …
Number of citations: 2 spiral.imperial.ac.uk

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